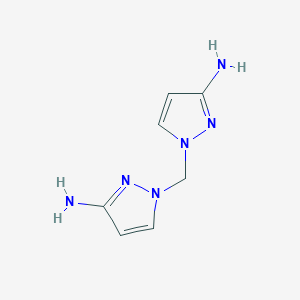

1,1'-Methylenebis(1H-pyrazol-3-amine)

描述

The study of 1,1'-Methylenebis(1H-pyrazol-3-amine) is situated at the intersection of several key areas of modern chemistry. Its foundational structure, built upon pyrazole (B372694) rings linked by a methylene (B1212753) bridge, offers a versatile platform for the development of new materials and catalysts.

Heterocyclic amines are organic compounds that feature a ring structure containing at least one atom other than carbon, in this case, nitrogen, and an amine functional group. This class of compounds is fundamental to numerous biological processes and forms the backbone of many pharmaceuticals and agrochemicals. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key building block in this domain. The presence of the amine group on the pyrazole ring in 1,1'-Methylenebis(1H-pyrazol-3-amine) significantly influences its electronic properties and reactivity, making it a valuable precursor in organic synthesis. The amino group can act as a nucleophile or a coordination site, opening up a wide array of potential chemical transformations.

Pyrazole and its derivatives have long been recognized for their exceptional ability to act as ligands in coordination chemistry. researchgate.net A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The significance of pyrazole-based ligands stems from their versatile coordination modes and the stability of the resulting metal complexes. They can coordinate to metal ions through one or both of their nitrogen atoms, and the presence of additional functional groups, such as the amine in 1,1'-Methylenebis(1H-pyrazol-3-amine), provides multiple coordination sites. This multi-dentate character allows for the formation of stable chelate rings with metal ions, leading to complexes with unique geometric and electronic structures. These complexes are being explored for their potential in catalysis, magnetism, and as models for biological systems. nih.gov

The primary research objectives for studies involving 1,1'-Methylenebis(1H-pyrazol-3-amine) are multifaceted. A major focus is on the synthesis and characterization of this compound to fully understand its structural and electronic properties. This includes detailed spectroscopic analysis and, where possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure.

Structure

3D Structure

属性

IUPAC Name |

1-[(3-aminopyrazol-1-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-6-1-3-12(10-6)5-13-4-2-7(9)11-13/h1-4H,5H2,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXKXQVCMYTLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Methylenebis 1h Pyrazol 3 Amine and Its Derivatives

Established Synthetic Pathways for 1,1'-Methylenebis(1H-pyrazol-3-amine)

The primary and most direct route for the synthesis of 1,1'-Methylenebis(1H-pyrazol-3-amine) involves the condensation reaction of two equivalents of 3-aminopyrazole (B16455) with a one-carbon electrophile, typically formaldehyde (B43269) or its equivalents like paraformaldehyde or dihalomethane. This reaction forms a methylene (B1212753) bridge connecting the N1 positions of the two pyrazole (B372694) rings.

The precursor, 3-aminopyrazole, is readily synthesized through well-established methods, most commonly by the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. chim.itarkat-usa.org Common starting materials for 3-aminopyrazole synthesis include β-ketonitriles or α,β-unsaturated nitriles, which cyclize upon reaction with hydrazine. chim.itgoogle.com

Step 1: Synthesis of 3-Aminopyrazole: Reaction of a β-ketonitrile with hydrazine.

Step 2: Formation of the Methylene Bridge: Condensation of two molecules of 3-aminopyrazole with formaldehyde.

Reaction Mechanisms and Mechanistic Insights

The formation of the methylene bridge between two 3-aminopyrazole molecules proceeds via a mechanism analogous to the formation of bis(azolyl)methanes. The reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism:

Activation of Formaldehyde: The formaldehyde carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The pyrrole-type nitrogen (N1) of a 3-aminopyrazole molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hydroxylmethyl-pyrazolyl intermediate.

Carbocation Formation: The hydroxyl group of the intermediate is protonated, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second molecule of 3-aminopyrazole attacks the carbocation with its N1 nitrogen, leading to the formation of the final methylene-bridged product after deprotonation.

Base-Catalyzed Mechanism:

Deprotonation: A base removes the acidic proton from the N1 position of a 3-aminopyrazole molecule, generating a pyrazolate anion.

Nucleophilic Attack: The highly nucleophilic pyrazolate anion attacks the carbonyl carbon of formaldehyde.

Proton Transfer: A proton transfer occurs to form the hydroxylmethyl-pyrazolyl intermediate.

Formation of the Final Product: The subsequent steps can vary, but often involve the formation of an intermediate that reacts with a second pyrazolate anion to yield the final product.

The exocyclic amino group at the C3 position generally remains uninvolved in the primary bridging reaction, although its electronic influence on the pyrazole ring affects the nucleophilicity of the N1 nitrogen.

Optimization of Reaction Conditions for Synthesis

The efficiency and yield of the synthesis of 1,1'-Methylenebis(1H-pyrazol-3-amine) are highly dependent on the reaction conditions. Optimization of these parameters is crucial for practical applications. Drawing parallels from similar condensation reactions involving pyrazoles and aldehydes, several key factors can be fine-tuned. nih.govresearchgate.net

| Parameter | Variation | Expected Outcome |

| Methylene Source | Formaldehyde (aq.), Paraformaldehyde, Dichloromethane | Paraformaldehyde can be easier to handle than aqueous formaldehyde and may lead to higher yields in non-aqueous solvents. Dichloromethane requires stronger basic conditions. |

| Catalyst | Acid (e.g., HCl, H₂SO₄), Base (e.g., NaOH, NaOAc, Et₃N) | The choice of catalyst can influence the reaction rate and selectivity. Acid catalysis often favors N-alkylation. Sodium acetate (B1210297) (NaOAc) has been used effectively in similar bis(pyrazolyl)methane syntheses. nih.gov |

| Solvent | Water, Ethanol, Dioxane, DMF | The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Ethanol is a common solvent for such condensations. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to side products. Optimization is required to balance yield and purity. |

| Stoichiometry | Reactant Ratios (3-aminopyrazole:formaldehyde) | A slight excess of the aminopyrazole may be used to ensure complete consumption of the formaldehyde, or a precise 2:1 ratio can be employed. |

Strategies for Derivatization of 1,1'-Methylenebis(1H-pyrazol-3-amine)

The structure of 1,1'-Methylenebis(1H-pyrazol-3-amine) offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into functionalization at the pyrazole rings, modifications at the amine functionalities, and exploration of linker modifications.

Functionalization at Pyrazole Rings

The pyrazole rings in the parent molecule are electron-rich heterocyclic systems. The C4 position is particularly susceptible to electrophilic substitution due to activation by the adjacent nitrogen atoms and the amino group.

| Reaction Type | Reagents and Conditions | Product |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or I₂ in a suitable solvent (e.g., DMSO, CH₂Cl₂) | 4,4'-Dihalo-1,1'-methylenebis(1H-pyrazol-3-amine) |

| Nitration | HNO₃/H₂SO₄ | 4,4'-Dinitro-1,1'-methylenebis(1H-pyrazol-3-amine) |

| Acylation | Acyl chlorides/Anhydrides with a Lewis acid catalyst (Friedel-Crafts acylation) | 4,4'-Diacyl-1,1'-methylenebis(1H-pyrazol-3-amine) |

These reactions can be controlled to achieve mono- or di-substitution on the C4 positions of the pyrazole rings by carefully managing the stoichiometry of the electrophilic reagent.

Modifications at Amine Functionalities

The two primary amine groups at the C3 positions are nucleophilic and represent key handles for derivatization.

| Reaction Type | Reagents and Conditions | Product |

| Acylation | Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) | N,N'-(1,1'-(methylenebis(1H-pyrazole-1,3-diyl)))diacetamide (or other diamides) |

| Sulfonylation | Sulfonyl chlorides (e.g., TsCl) in the presence of a base | N,N'-(1,1'-(methylenebis(1H-pyrazole-1,3-diyl)))bis(sulfonamide) |

| Alkylation | Alkyl halides with a base | N,N'-Dialkyl-1,1'-methylenebis(1H-pyrazol-3-amine) |

| Reductive Amination | Aldehydes or ketones followed by a reducing agent (e.g., NaBH₄, H₂/Pd) | N,N'-Dialkyl-1,1'-methylenebis(1H-pyrazol-3-amine) |

| Schiff Base Formation | Condensation with aldehydes or ketones | N,N'-Bis(aryl/alkyl-methylene)-1,1'-methylenebis(1H-pyrazol-3-amine) |

| Urea/Thiourea Formation | Isocyanates or isothiocyanates | Bis(urea) or bis(thiourea) derivatives |

These modifications allow for the introduction of a wide range of functional groups, significantly altering the steric and electronic properties of the parent molecule.

Exploration of Linker Modifications

Modification of the methylene linker is most effectively achieved by altering the one-carbon electrophile used in the initial synthesis. Instead of formaldehyde, various other aldehydes and ketones can be employed in the condensation reaction with 3-aminopyrazole. This strategy produces a family of bis(3-aminopyrazol-1-yl)alkanes.

This approach is analogous to the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), where various aromatic aldehydes are condensed with pyrazolones. nih.govresearchgate.net

| Linker Precursor | Product Structure |

| Acetaldehyde | 1,1'-(Ethane-1,1-diyl)bis(1H-pyrazol-3-amine) |

| Benzaldehyde | 1,1'-(Phenylmethylene)bis(1H-pyrazol-3-amine) |

| Acetone | 2,2-Bis(3-amino-1H-pyrazol-1-yl)propane |

| Cyclohexanone | 1,1'-(Cyclohexan-1,1-diyl)bis(1H-pyrazol-3-amine) |

Coordination Chemistry of 1,1 Methylenebis 1h Pyrazol 3 Amine

Ligand Design Principles and Chelation Behavior of 1,1'-Methylenebis(1H-pyrazol-3-amine)

The coordination behavior of 1,1'-Methylenebis(1H-pyrazol-3-amine) is governed by a combination of factors inherent to its molecular structure. These include the nature of its donor atoms, the flexibility of the methylene (B1212753) bridge, and the electronic and steric effects originating from the pyrazole (B372694) rings and amino substituents.

1,1'-Methylenebis(1H-pyrazol-3-amine) possesses multiple potential coordination sites: the two pyridine-like nitrogen atoms (N2) of the pyrazole rings and the nitrogen atoms of the two amino groups at the 3-position. The pyrazole N2 atoms are sp²-hybridized and are typically good σ-donors. The amino groups, on the other hand, are sp³-hybridized and can also act as effective σ-donors. This combination of hard (amino) and borderline (pyrazole) nitrogen donors, according to Hard and Soft Acids and Bases (HSAB) theory, allows the ligand to coordinate with a wide variety of metal ions.

The methylene bridge (-CH₂-) connecting the two pyrazole rings imparts significant flexibility to the ligand. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. It can act as a chelating ligand, forming a seven-membered ring with a single metal ion, or as a bridging ligand, linking two metal centers. This conformational adaptability is a key feature of bis(pyrazolyl)methane-based ligands and is crucial in the formation of diverse coordination architectures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. researchgate.netub.edueiu.edu The presence of the amino groups can further influence the chelation behavior, potentially leading to different coordination modes compared to unsubstituted bis(pyrazolyl)methanes.

The steric environment around the metal center is a critical factor in determining the stability and structure of the resulting complex. In 1,1'-Methylenebis(1H-pyrazol-3-amine), the amino groups at the 3-position of the pyrazole rings introduce steric bulk, which can influence the coordination number and geometry of the metal complex. Compared to unsubstituted bis(pyrazolyl)methane, the amino groups can create a more crowded coordination sphere, potentially favoring lower coordination numbers or distorted geometries.

Structural Elucidation of 1,1'-Methylenebis(1H-pyrazol-3-amine) Metal Complexes

Bonding Interactions and Metal-Ligand Orbital Overlap

Without experimental or theoretical studies on the metal complexes of 1,1'-Methylenebis(1H-pyrazol-3-amine), it is not possible to generate a scientifically accurate and informative article that adheres to the specified structure and content requirements. Information on related but structurally distinct ligands, such as 3-aminopyrazole (B16455) or various bis(pyrazolyl)methane derivatives, cannot be substituted as it would not pertain to the unique coordination behavior of the target compound.

Therefore, the requested article cannot be generated at this time due to the absence of published research on the subject.

Catalytic Applications Mediated by 1,1 Methylenebis 1h Pyrazol 3 Amine Complexes

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. Metal complexes of various pyrazole-containing ligands are widely studied in this area; however, specific studies employing 1,1'-Methylenebis(1H-pyrazol-3-amine) were not found.

Oxidation and Reduction Reactions

No specific research articles or data could be located describing the use of 1,1'-Methylenebis(1H-pyrazol-3-amine) metal complexes as catalysts for homogeneous oxidation or reduction reactions.

Polymerization Processes

The scientific literature does not appear to contain studies on the application of 1,1'-Methylenebis(1H-pyrazol-3-amine) complexes in mediating polymerization reactions, such as those for olefins or lactides.

Cross-Coupling Reactions

There is no available research detailing the performance of palladium, nickel, or copper complexes of 1,1'-Methylenebis(1H-pyrazol-3-amine) in catalyzing cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Asymmetric Catalysis

A search for applications of chiral complexes of 1,1'-Methylenebis(1H-pyrazol-3-amine) or its derivatives in asymmetric catalysis yielded no results. The development of chiral variants of this ligand for enantioselective transformations has not been reported in the available literature.

Heterogeneous Catalysis and Immobilization Strategies

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often by immobilizing a homogeneous catalyst onto a solid support.

Supported Catalysts Derived from 1,1'-Methylenebis(1H-pyrazol-3-amine) Complexes

No studies were found describing the immobilization of 1,1'-Methylenebis(1H-pyrazol-3-amine) or its metal complexes onto solid supports (such as silica, alumina, or polymers) to create heterogeneous catalysts. Research into the synthesis, characterization, and catalytic activity of such supported systems is not present in the current body of scientific literature.

Investigation of Catalyst Stability and Reusability

The long-term stability and potential for reuse are critical factors in the practical and industrial application of any catalytic system. For complexes derived from 1,1'-Methylenebis(1H-pyrazol-3-amine), significant research has been directed towards enhancing their stability and enabling efficient recycling. These efforts are primarily centered on the heterogenization of the catalyst, which involves immobilizing the active catalytic complex onto a solid support. This approach not only facilitates the separation of the catalyst from the reaction mixture but also often improves its thermal and chemical stability.

One of the most effective strategies for achieving high stability and reusability is the anchoring of metal complexes onto magnetic nanoparticles. This method allows for the straightforward recovery of the catalyst using an external magnetic field, thereby minimizing catalyst loss during the recycling process. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have emerged as a robust support for pyrazole-based catalysts. These magnetic nanocatalysts offer a large surface area for catalyst loading and exhibit excellent chemical and thermal stability.

Detailed research findings have demonstrated the remarkable performance of such heterogeneous catalysts in various organic transformations. The stability of these systems is often confirmed through techniques like X-ray diffraction (XRD), which can verify that the crystalline structure of the catalyst support remains intact even after multiple reaction cycles. Furthermore, the negligible leaching of the active metal, as determined by inductively coupled plasma atomic emission spectroscopy (ICP-AES), is a key indicator of the catalyst's robustness.

The reusability of these catalysts has been systematically investigated, with studies showing consistent catalytic activity over numerous cycles. The following interactive data table summarizes the findings from a study on the synthesis of pyrazolyl methylene (B1212753) bisindoles using a nano copper ferrite-supported catalyst, showcasing its excellent recyclability.

Interactive Data Table: Reusability of a Nano Copper Ferrite-Supported Pyrazole (B372694) Catalyst

| Reuse Cycle | Product Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

| 6 | 94 |

| 7 | 93 |

| 8 | 92 |

This table illustrates the consistent high yields obtained over eight consecutive uses of the catalyst, with only a marginal decrease in activity.

Computational Chemistry and Theoretical Investigations of 1,1 Methylenebis 1h Pyrazol 3 Amine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These studies provide insights into molecular orbital energies, electron density distribution, and other key parameters that govern a compound's behavior.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies for 1,1'-Methylenebis(1H-pyrazol-3-amine) were identified in the available literature. DFT is a widely used computational method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost. Such studies would typically provide information on optimized geometry, Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and the global reactivity descriptors.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. These simulations can reveal the preferred three-dimensional structures, flexibility, and dynamic behavior of a compound. A search of the scientific literature did not yield any studies that have applied MD simulations to 1,1'-Methylenebis(1H-pyrazol-3-amine) to analyze its conformational preferences.

Prediction of Reactivity and Binding Affinities

Computational methods are frequently employed to predict the reactivity of a molecule and its potential to bind to biological targets. This often involves the analysis of electrostatic potential maps, Fukui functions, and molecular docking simulations. There is no publicly available research that specifically predicts the reactivity patterns or binding affinities of 1,1'-Methylenebis(1H-pyrazol-3-amine) using these computational approaches.

Computational Design of Novel Derivatives and Complexes

The computational design of new molecules with enhanced properties is a significant area of chemical research. This process often utilizes the structural and electronic information obtained from computational studies to guide the synthesis of novel derivatives or coordination complexes. In the absence of foundational computational data for 1,1'-Methylenebis(1H-pyrazol-3-amine), no studies on the computational design of its derivatives or complexes could be located.

Spectroscopic Characterization Methodologies for 1,1 Methylenebis 1h Pyrazol 3 Amine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1,1'-Methylenebis(1H-pyrazol-3-amine) in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum of a bis(pyrazolyl)methane ligand, the protons of the pyrazole (B372694) rings and the bridging methylene (B1212753) group give characteristic signals. For the parent compound, bis(pyrazolyl)methane, the methylene protons (CH₂) typically appear as a singlet, while the pyrazole protons show distinct signals. For instance, in a related compound, the protons on the pyrazole ring appear as doublets. art-xy.com The introduction of an amino group at the 3-position of the pyrazole ring in 1,1'-Methylenebis(1H-pyrazol-3-amine) is expected to significantly influence the chemical shifts. The NH₂ protons would likely appear as a broad singlet, and their presence would cause shifts in the signals of the adjacent pyrazole ring protons due to electronic effects.

Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The chemical shifts of the pyrazole ring protons and the methylene bridge protons are typically shifted downfield, indicating the involvement of the pyrazole nitrogen atoms in coordination. rsc.org For example, in a complex of a related ditopic bis(pyrazolyl)methane ligand, a downfield shift of the pyrazolyl C4-H proton was a clear indicator of coordination. rsc.org

The ¹³C NMR spectrum provides complementary information. For a related N-(2,2-bis(pyrazolyl)ethyl)-2,2-bis(pyrazolyl)acetamide ligand, the pyrazolyl carbon signals were observed at 141.48/140.64, 130.22/129.18, and 107.22/106.94 ppm, with the aliphatic carbons appearing at lower chemical shifts. rsc.org For 1,1'-Methylenebis(1H-pyrazol-3-amine), the carbon atom of the methylene bridge would be expected in the aliphatic region, while the pyrazole carbons would appear in the aromatic region. The C-3 carbon, being attached to the amino group, would show a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bis(pyrazolyl)methane-type Ligands Data is for related bis(pyrazolyl)methane derivatives and is illustrative.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methylene (CH₂) | ~6.3 (s) | ~60-75 |

| Pyrazole H-4 | ~6.3 (t) | ~106-108 |

| Pyrazole H-5 | ~7.6 (d) | ~129-131 |

| Pyrazole H-3 | ~7.6 (d) | ~140-142 |

| Amino (NH₂) | Broad singlet | N/A |

| Pyrazole C-3 | N/A | ~150-160 (with NH₂) |

| Pyrazole C-4 | N/A | ~106-108 |

| Pyrazole C-5 | N/A | ~129-131 |

Note: 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet. Chemical shifts are approximate and can vary based on solvent and substitution.

To unambiguously assign the proton and carbon signals, especially in complex molecules or metal complexes, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For 1,1'-Methylenebis(1H-pyrazol-3-amine), COSY would show correlations between the coupled protons on the pyrazole rings (e.g., H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the molecule, for instance, showing a correlation from the methylene protons to the C-5 carbons of the pyrazole rings, confirming the bridge structure. It can also confirm the position of the amino group through correlations from the NH₂ protons to the C-3 and C-4 carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in 1,1'-Methylenebis(1H-pyrazol-3-amine) and for probing the ligand-metal bonding in its complexes.

The IR spectrum of the free ligand is expected to show characteristic bands for the N-H stretching of the amino group, typically in the region of 3300-3500 cm⁻¹. Studies on 3(5)-aminopyrazole have shown these bands clearly. nih.gov The C-H stretching vibrations of the pyrazole rings and the methylene bridge will appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. art-xy.com

Upon complexation, the most significant changes in the IR spectrum are typically observed for the vibrational modes of the pyrazole ring. The stretching frequencies of the C=N and C=C bonds often shift to higher or lower wavenumbers, indicating a change in the electron distribution within the ring upon coordination to a metal ion. art-xy.com These shifts confirm the participation of the pyrazole nitrogen atoms in bonding with the metal. The N-H stretching vibrations of the amino group may also shift if they are involved in hydrogen bonding within the complex structure.

Table 2: Typical IR Vibrational Frequencies (cm⁻¹) for 1,1'-Methylenebis(1H-pyrazol-3-amine) and its Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Shifted |

| C-H Stretch (Aromatic/Methylene) | 2900 - 3100 | Minor shifts |

| C=N / C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Shifted |

| C-N Stretch | 1270 - 1400 | Shifted |

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and for studying samples in aqueous solutions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the ligand and its metal complexes. Pyrazole-based ligands typically exhibit intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the heterocyclic rings. mocedes.org For instance, related pyrazole-based ligands show absorption maxima around 250 nm and 280 nm. mocedes.org

When the ligand coordinates to a transition metal ion, new absorption bands may appear in the visible region of the spectrum. These bands are often due to d-d transitions of the metal ion or charge-transfer (CT) transitions between the metal and the ligand (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). The position and intensity of these bands provide valuable information about the coordination geometry and the electronic structure of the metal complex. researchgate.net For example, the complexation of pyrazole-based ligands with metal ions like Cu(II), Co(II), and Ni(II) leads to shifts in the ligand's absorption maxima and the appearance of new d-d transition bands. researchgate.net

Table 3: Illustrative UV-Vis Absorption Data for Pyrazole-Based Ligands and Complexes

| Compound Type | λ_max (nm) | Assignment |

| Free Pyrazole Ligand | ~250 - 290 | π→π* / n→π* |

| Transition Metal Complex | >300 | d-d transitions / Charge Transfer |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of 1,1'-Methylenebis(1H-pyrazol-3-amine) and its complexes, thereby confirming their composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum gives structural information. For the free ligand, fragmentation would likely involve the cleavage of the methylene bridge, leading to the formation of ions corresponding to the aminopyrazole moiety. Cleavage of the amino group is also a possible fragmentation pathway. In the mass spectra of metal complexes, fragmentation often involves the successive loss of ligands or counter-ions, providing insight into the stability and composition of the coordination sphere.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids.

Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. It is useful for identifying the crystalline phase of a bulk sample, checking for purity, and can also be used to determine the unit cell parameters. While it does not provide the detailed structural information of a single-crystal analysis, it is a valuable tool for characterizing the solid-state nature of the material.

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Routes and Sustainable Methodologies

Future research will likely focus on refining the synthesis of 1,1'-Methylenebis(1H-pyrazol-3-amine) and its derivatives, emphasizing environmentally benign and efficient methods. While traditional syntheses exist, the development of advanced routes is crucial for enhancing yield, purity, and sustainability.

Key areas of development include:

Green Chemistry Approaches : The shift towards sustainable chemical practices will drive the adoption of greener synthetic strategies. researchgate.netnih.gov This includes the use of non-toxic solvents (such as water), recyclable catalysts, and renewable energy sources. researchgate.netnih.gov Methodologies like one-pot multicomponent reactions, which improve atom economy and reduce waste, are particularly promising. researchgate.net

Microwave and Ultrasound-Assisted Synthesis : These techniques can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov Exploring these energy sources for the synthesis of 1,1'-Methylenebis(1H-pyrazol-3-amine) could lead to more efficient and scalable production.

Solvent-Free Conditions : Performing reactions under solvent-free conditions is a key principle of green chemistry, minimizing the use of hazardous organic solvents. tandfonline.com The development of solid-state or melt-phase reactions for this compound is a viable research avenue.

Catalytic Innovations : Research into novel catalysts, such as bio-organic catalysts or heterogeneous catalysts, can lead to milder reaction conditions and easier product purification. researchgate.netresearchgate.net

A comparison of potential synthetic methodologies is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.net | Designing one-pot procedures that combine starting materials efficiently. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Optimization of microwave parameters (power, temperature, time) for the specific synthesis. |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer. researchgate.net | Investigating the effect of ultrasonic waves on reaction efficiency and product formation. |

| Solvent-Free Synthesis | Environmentally friendly, reduced cost and waste. tandfonline.commdpi.com | Identifying suitable reaction conditions and catalysts for solid-state or melt reactions. |

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The bis(pyrazolyl)methane backbone of 1,1'-Methylenebis(1H-pyrazol-3-amine) makes it an excellent candidate for constructing complex coordination compounds. eiu.edu The presence of the 3-amino groups adds further coordination sites, allowing for the formation of intricate and functional metal-organic architectures.

Future research in this area will likely involve:

Ditopic and Multitopic Ligand Design : The two pyrazolyl units can coordinate to different metal centers, acting as a bridging or ditopic ligand to form bimetallic or polymetallic complexes. eiu.edursc.org The amine groups can either remain as functional pendants or participate in further coordination or hydrogen bonding.

Heterobimetallic Complexes : The strategic design of reactions could allow for the selective coordination of different metals to the distinct binding sites within the ligand, leading to heterobimetallic complexes with unique electronic and catalytic properties. rsc.org

Supramolecular Assemblies : The amine groups are capable of forming strong hydrogen bonds, which can be exploited to direct the assembly of metal complexes into higher-order supramolecular structures like coordination polymers, tapes, or cages. rsc.org These non-covalent interactions play a crucial role in defining the final architecture. rsc.org

Variable Coordination Modes : Depending on the metal ion's coordination preferences, the ligand can adopt various binding modes. rsc.org For instance, it could act as a bidentate ligand using one nitrogen from each pyrazole (B372694) ring, or potentially as a tridentate ligand if one of the amine groups also coordinates to the metal center. researchgate.net

| Coordination Structure | Potential Metal Centers | Key Features & Applications |

| Mononuclear Complexes | Transition metals (e.g., Cu, Zn, Fe, Co, Ni) rsc.orgnih.govchemrxiv.org | Fundamental studies of coordination chemistry, models for catalytic active sites. |

| Homobimetallic Complexes | Ag(I), Pd(II), Re(I) rsc.org | Cooperative catalysis, magnetic materials. |

| Heterobimetallic Complexes | Combinations of different transition metals rsc.org | Multifunctional materials, advanced catalysis. |

| Coordination Polymers | Ag(I) rsc.org | Gas storage, separation, heterogeneous catalysis. |

Expansion of Catalytic Scope to Challenging Transformations

While pyrazole-based ligands are well-established in catalysis, the specific features of 1,1'-Methylenebis(1H-pyrazol-3-amine) offer opportunities to tackle more complex and challenging chemical reactions. rsc.org The amine groups can be functionalized to fine-tune the steric and electronic properties of the resulting metal catalysts. cyberleninka.ru

Emerging catalytic applications could include:

Asymmetric Catalysis : Chiral derivatives of 1,1'-Methylenebis(1H-pyrazol-3-amine) could be synthesized and used as ligands in asymmetric catalysis, a critical area for the pharmaceutical and fine chemical industries.

Tandem and Cascade Reactions : The bifunctional nature of the ligand (coordination sites and amine groups) could be harnessed to design catalysts that promote multiple reaction steps in a single pot, improving efficiency and sustainability.

Polymerization Catalysis : Metal complexes of this ligand could be investigated as catalysts for polymerization reactions, such as the ring-opening polymerization of lactide or the polymerization of methyl methacrylate, to produce polymers with controlled properties. researchgate.net

C-H Activation : Developing catalysts for the direct functionalization of carbon-hydrogen bonds is a major goal in modern chemistry. The electronic properties of complexes derived from this ligand could be tuned to promote these challenging transformations.

Integration into Hybrid and Nanostructured Materials

The ability of 1,1'-Methylenebis(1H-pyrazol-3-amine) to coordinate with metal ions and participate in hydrogen bonding makes it an ideal component for the bottom-up construction of advanced materials.

Future directions include:

Metal-Organic Frameworks (MOFs) : The ligand could serve as an organic linker to build porous MOFs. The amine groups within the pores could be post-synthetically modified to introduce specific functionalities for applications in gas separation, storage, or sensing.

Functionalized Nanoparticles : The compound or its metal complexes could be anchored to the surface of nanoparticles (e.g., gold, silica, magnetic nanoparticles) to create hybrid materials. These materials could find use in targeted drug delivery, bio-imaging, or as recyclable catalysts.

Chemosensors : The pyrazole and amine nitrogen atoms can act as binding sites for specific ions or molecules. By incorporating this ligand into a larger system (e.g., a polymer or a surface) that produces a detectable signal (colorimetric or fluorescent) upon binding, new chemosensors can be developed.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict the properties of molecules and materials, guiding experimental efforts and accelerating discovery. chemmethod.com For 1,1'-Methylenebis(1H-pyrazol-3-amine), computational modeling will be invaluable.

Key research applications of computational modeling include:

Predicting Coordination Geometries : Density Functional Theory (DFT) calculations can be used to predict the most stable coordination geometries of the ligand with various metal ions, providing insight into the resulting complex's structure and electronic properties.

Modeling Reaction Mechanisms : Computational studies can elucidate the mechanisms of catalytic reactions involving metal complexes of this ligand. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Virtual Screening and QSAR : For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be employed to predict the interaction of derivatives with biological targets, such as enzymes. nih.govuran.ua This allows for the virtual screening of large libraries of potential compounds before undertaking costly synthesis and testing. chemmethod.com

Designing Materials : Computational methods can be used to predict the properties of materials, such as the pore size and gas adsorption characteristics of a hypothetical MOF built from this ligand, thereby guiding synthetic efforts toward materials with desired functionalities.

| Computational Method | Application for 1,1'-Methylenebis(1H-pyrazol-3-amine) | Predicted Outcomes |

| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and reaction energetics. | Stable conformers, bond energies, spectroscopic properties, catalytic reaction pathways. |

| Molecular Docking | Simulating the binding of the compound or its derivatives to a biological target. uran.ua | Binding affinity, identification of key interactions (e.g., hydrogen bonds). chemmethod.comnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand and its complexes over time. chemmethod.com | Conformational flexibility, stability of ligand-protein complexes, solvent effects. nih.gov |

| QSAR | Correlating structural features with chemical or biological activity. nih.gov | Predictive models for designing new compounds with enhanced activity. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-Methylenebis(1H-pyrazol-3-amine), and what methodological considerations are critical for optimizing yield?

- Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes under acidic catalysis. For example, analogous pyrazole derivatives are prepared by reacting substituted propenones with hydrazine and acetic acid under reflux conditions . Cyclization steps may follow, requiring precise temperature control and solvent selection (e.g., ethanol or toluene) to avoid side reactions . Key considerations include:

- Catalyst choice : Trifluoroacetic acid (TFA) enhances reaction efficiency in some pyrazole syntheses .

- Purification : Column chromatography or recrystallization is essential for isolating the pure product.

- Yield optimization : Stoichiometric ratios and reaction time must be calibrated to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1,1'-Methylenebis(1H-pyrazol-3-amine)?

- Answer :

- NMR Spectroscopy : and NMR are critical for confirming the amine and methylene bridge positions. For example, NMR peaks near δ 5.0–6.0 ppm typically indicate pyrazole protons, while amine protons appear as broad singlets .

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for validating bond lengths and angles .

- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm) and C-N (1250–1350 cm) confirm functional groups .

Q. What safety protocols are recommended for handling 1,1'-Methylenebis(1H-pyrazol-3-amine) in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a cool, dry place away from oxidizers.

- Disposal : Follow institutional guidelines for amine-containing waste, often requiring neutralization before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structural analysis of this compound?

- Answer :

- Software Tools : SHELXL’s TWIN and BASF commands are used to model twinned crystals, while PART instructions address disordered moieties .

- Validation Metrics : Check R-factors (<5%), Fo/Fc curves, and ADDSYM alerts to detect overlooked symmetry.

- Complementary Data : Pair SCXRD with powder XRD or DFT-optimized structures to validate molecular packing .

Q. What computational methods are suitable for studying the electronic structure and reactivity of 1,1'-Methylenebis(1H-pyrazol-3-amine)?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are effective for pyrazole systems .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess stability.

- Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., enzymes or receptors) .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in antimicrobial applications?

- Answer :

- Derivatization : Synthesize analogs with substituents on the pyrazole rings (e.g., halides or methyl groups) and test against Gram-positive/-negative bacteria .

- Bioassay Design : Use microbroth dilution (MIC/MBC assays) and time-kill kinetics to quantify efficacy.

- Mechanistic Probes : Combine SAR data with molecular docking to identify potential targets (e.g., bacterial topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。